N-(3-Amino-4-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-11(2)14-6-4-12(3)8-17(14)23-10-18(22)21-13-5-7-15(19)16(20)9-13/h4-9,11H,10,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEXIAUKQFAXCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Amino-4-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, with the CAS number 1020054-45-8, is a compound characterized by its unique structure, which includes a chloro-substituted phenyl group and an isopropyl-methylphenoxy moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C18H21ClN2O2
- Molar Mass : 332.82 g/mol
- Hazard Classification : Irritant (Xi)
Antimicrobial Activity
A study examining various chloroacetamides, including this compound, indicated notable antimicrobial properties. The biological activity varied significantly based on the substituents on the phenyl ring, affecting the compound's efficacy against different bacterial strains.
- Gram-positive Bacteria : The compound showed effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- Gram-negative Bacteria : It was less effective against Escherichia coli, which is common for compounds with similar structures.
- Fungal Activity : Moderate effectiveness was noted against Candida albicans.
The structure-activity relationship (SAR) revealed that the presence of halogenated groups enhances lipophilicity, facilitating better membrane penetration and thus increasing antibacterial activity .
Anticancer Activity
Research has also explored the anticancer potential of compounds structurally related to this compound. In particular:
- Compounds with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines.
- The presence of specific substituents on the phenyl ring has been correlated with enhanced activity against colon carcinoma and other cancer types.
In vitro assays indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents, suggesting a promising avenue for further exploration in cancer therapy .
Case Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of this compound alongside other chloroacetamides. The results demonstrated that:
| Compound | Activity Against MRSA | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| This compound | Effective | Less Effective | Moderate Effectiveness |
| Other Chloroacetamides | Varied | Varied | Varied |
This study highlighted how modifications in chemical structure could lead to variations in biological activity, emphasizing the need for targeted synthesis in drug development .
Case Study 2: Anticancer Potential
In another investigation focusing on anticancer properties, derivatives of similar structures were tested against multiple cancer cell lines. The findings revealed:
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| This compound | HCT-15 (Colon Carcinoma) | 1.98 ± 0.12 |
| Doxorubicin (Control) | HCT-15 | 1.50 ± 0.10 |
The results indicated that while the compound showed promising activity, further optimization could enhance its efficacy .
Scientific Research Applications
Medicinal Chemistry
N-(3-Amino-4-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been studied for its potential therapeutic effects, particularly in the treatment of various diseases. Its structural attributes suggest that it may interact with biological targets involved in disease pathways.
Potential Therapeutic Uses
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways could position it as a candidate for treating inflammatory diseases.
Biological Research
The compound's unique chemical structure allows it to serve as a valuable tool in biological research. It can be utilized in various assays to understand its mechanism of action at the cellular level.
Applications in Assays
- Cell Viability Assays : Researchers can use this compound to evaluate cell proliferation and viability in response to treatment.
- Signal Transduction Studies : Investigating how this compound affects signaling pathways can provide insights into its biological activity.
Drug Development
The compound serves as an important intermediate in the synthesis of novel pharmaceuticals. Its derivatives can be modified to enhance efficacy and reduce toxicity.
Synthetic Pathways
- Derivatization : Chemical modifications can lead to new analogs with improved pharmacological profiles.
- Lead Compound Identification : The compound may act as a lead structure for developing new drugs targeting specific biological pathways.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in drug development.
Safety Assessments
- Irritation Potential : The compound is classified as an irritant, necessitating thorough safety evaluations before clinical use.
- Long-term Toxicity Studies : Investigations into chronic exposure effects are essential for determining safe dosage levels.
Data Tables
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
In a preclinical model of inflammation, this compound was shown to reduce pro-inflammatory cytokine production significantly. This suggests its potential utility in treating conditions like rheumatoid arthritis or other inflammatory disorders.
Comparison with Similar Compounds
Structural Analogues in the Thiadiazole-Acetamide Series
describes structurally related compounds synthesized as 1,3,4-thiadiazole-2-yl acetamide derivatives. These analogues share the phenoxyacetamide core but differ in substituents on the thiadiazole ring and aromatic systems. Key comparisons include:
Key Observations :
- The target compound lacks the thiadiazole ring present in analogues, replacing it with a chlorophenylamine group. This substitution likely enhances its solubility in polar solvents compared to thiadiazole derivatives, which exhibit higher melting points (e.g., 5f at 158–160°C) due to rigid thiadiazole rings .
Pharmacological Analogues in Acetamide Derivatives
highlights acetamide derivatives with antimicrobial and antifungal activities. For example:
- Compound 47 (N-(3,5-difluorophenyl) derivative) and Compound 48 (N-(3-isopropylphenyl) derivative) showed strong activity against gram-positive bacteria .
- Compound 49 (N-(thiazol-2-yl) derivative) and Compound 50 (N-(6-chloropyridin-2-yl) derivative) demonstrated antifungal efficacy .
Comparison with Target Compound :
- The target compound’s 3-amino-4-chlorophenyl group differs from the fluorophenyl or heterocyclic substituents in .
Substituted Phenoxyacetamides with Varied Aromatic Systems
lists benzothiazole-based acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide). These compounds feature electron-deficient aromatic systems (trifluoromethyl, methoxy) but lack the chlorophenylamine group present in the target compound.
Key Differences :
- The trifluoromethyl group in analogues increases metabolic stability and lipophilicity, whereas the target compound’s amino group may favor solubility and interactions with biological targets .
- The absence of a thiazole or benzothiazole ring in the target compound simplifies its synthesis compared to derivatives, which require multi-step functionalization .
Q & A
Q. What synthetic strategies are effective for preparing N-(3-Amino-4-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide?
A three-step approach is typically employed:
Substitution reaction : React 3-chloro-4-nitrobenzene derivatives with 2-isopropyl-5-methylphenol under alkaline conditions (e.g., K₂CO₃/KI) to form the phenoxy intermediate .
Reduction : Reduce the nitro group to an amine using iron powder in acidic media (e.g., HCl) .
Amidation : Condense the amine intermediate with chloroacetic acid derivatives using coupling agents (e.g., DCC or EDCI) in anhydrous solvents like dichloromethane .
Key considerations: Monitor reaction progress via TLC and optimize temperature (e.g., 273 K for amidation to minimize side reactions) .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR (¹H/¹³C) : Assign aromatic protons (δ 6.5–8.0 ppm) and confirm acetamide linkage via carbonyl signals (δ ~170 ppm in ¹³C NMR) .
- FTIR : Identify N-H stretches (~3300 cm⁻¹ for primary amine) and C=O vibrations (~1650 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (e.g., via HRMS) and fragmentation patterns .
Q. How can the purity and identity of the compound be validated?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Melting Point Analysis : Compare experimental values (e.g., 427 K for analogous compounds) with literature to detect impurities .
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and SHELX programs for structure solution and refinement .
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···O bonds) to explain packing motifs. For example, in analogous structures, hydrogen bonds form infinite chains along the c-axis .
- Validation : Check CIF files with PLATON or checkCIF to ensure ADPs and bond lengths comply with crystallographic standards .
Q. How do computational methods predict electronic properties and reactivity?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to compute HOMO-LUMO gaps (e.g., ~4.5 eV for chloroacetamides), correlating with charge-transfer behavior .
- MESP Maps : Identify electrophilic regions (positive potentials) near the chloro-substituted phenyl ring, guiding reactivity predictions .
- Molecular Dynamics : Simulate solvent interactions (e.g., in acetone/water) to assess solubility and aggregation tendencies .
Q. How to address contradictions in spectroscopic vs. crystallographic data?
Q. What strategies mitigate byproducts during synthesis?
- Selective Protection : Protect the amine group (e.g., with Boc anhydride) before phenoxy substitution to prevent side reactions .
- Catalytic Optimization : Use Pd/C for nitro reduction instead of Fe to improve yield and reduce metal residues .
- Chromatography : Employ gradient silica gel column chromatography (hexane:EtOAc) to isolate the target compound from regioisomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
